An In-depth Technical Guide to 3-Methylthiomorpholin-4-amine 1,1-dioxide
An In-depth Technical Guide to 3-Methylthiomorpholin-4-amine 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylthiomorpholin-4-amine 1,1-dioxide, identified by the CAS number 26494-77-9 , is a heterocyclic organic compound belonging to the family of substituted thiomorpholine 1,1-dioxides. The thiomorpholine scaffold is a privileged structure in medicinal chemistry, recognized for its metabolic stability and its role as a versatile building block in the synthesis of a wide array of biologically active molecules. The sulfone group (1,1-dioxide) enhances the polarity and hydrogen bonding capabilities of the molecule, while the N-amino and C-methyl substitutions provide specific vectors for further chemical modification and interaction with biological targets.
The thiomorpholine moiety is a key structural motif in various active pharmaceutical ingredients due to its favorable pharmacological profile, which includes antimalarial, antibiotic, and antioxidant activities.[1] This guide provides a comprehensive technical overview of 3-Methylthiomorpholin-4-amine 1,1-dioxide, including its chemical properties, a proposed synthetic pathway with detailed protocols, characterization methods, and a discussion of its potential applications in drug discovery and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key identifiers and computed properties of 3-Methylthiomorpholin-4-amine 1,1-dioxide are summarized below.
| Property | Value | Source |
| CAS Number | 26494-77-9 | PubChem |
| Molecular Formula | C₅H₁₂N₂O₂S | PubChem |
| Molecular Weight | 164.23 g/mol | PubChem |
| IUPAC Name | 3-methyl-1,1-dioxo-1,4-thiazinan-4-amine | PubChem |
| Synonyms | 4-Amino-3-methylthiomorpholine 1,1-dioxide, 3-Methyl-4-thiomorpholinamine 1,1-Dioxide | PubChem |
| SMILES | CC1CS(=O)(=O)CCN1N | PubChem |
| InChI | InChI=1S/C5H12N2O2S/c1-5-4-10(8,9)3-2-7(5)6/h5H,2-4,6H2,1H3 | PubChem |
| InChIKey | PKUNWUDZEDWLDY-UHFFFAOYSA-N | PubChem |
Synthesis and Characterization
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 3-Methylthiomorpholin-4-amine 1,1-dioxide.
Experimental Protocols
Step 1: Synthesis of 3-Methylthiomorpholine
The synthesis of the thiomorpholine ring can be achieved through various methods, including the reaction of a substituted diethanolamine with a sulfur source or the cyclization of an amino mustard species.[1]
-
Protocol: A detailed protocol for a related thiomorpholine synthesis can be found in the work by Cantillo et al., which describes a continuous flow photochemical thiol-ene/cyclization sequence.[1]
Step 2: Oxidation to 3-Methylthiomorpholine 1,1-dioxide
The oxidation of the sulfide in the thiomorpholine ring to a sulfone is a critical step. This transformation significantly alters the electronic properties and steric profile of the molecule. Common oxidizing agents for this purpose include hydrogen peroxide or potassium permanganate.[2]
-
Protocol:
-
Dissolve 3-methylthiomorpholine in a suitable solvent such as acetic acid or a mixture of methanol and water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add a stoichiometric excess of 30% hydrogen peroxide dropwise, maintaining the temperature below 10 °C. The use of a slight excess ensures complete oxidation.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
The product can be isolated by quenching the excess peroxide with a reducing agent (e.g., sodium sulfite), followed by extraction with an organic solvent and purification by recrystallization or column chromatography.
-
Step 3: N-Amination of 3-Methylthiomorpholine 1,1-dioxide
The introduction of the amino group at the nitrogen of the thiomorpholine ring can be accomplished using various aminating agents. A common and effective method is the use of hydroxylamine-O-sulfonic acid.
-
Protocol:
-
Dissolve 3-methylthiomorpholine 1,1-dioxide in a mixture of water and a suitable organic co-solvent like dioxane.
-
Add a slight excess of sodium bicarbonate or another suitable base to neutralize the sulfonic acid byproduct.
-
Add a solution of hydroxylamine-O-sulfonic acid in water dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction with an appropriate organic solvent. The crude product may require purification by column chromatography on silica gel.
-
Characterization
The identity and purity of the synthesized 3-Methylthiomorpholin-4-amine 1,1-dioxide should be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a doublet), the methine proton at the 3-position, and the methylene protons of the thiomorpholine ring. The protons adjacent to the sulfone group will be deshielded and appear at a lower field. The NH₂ protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the methine carbon at C3, and the methylene carbons of the ring. The carbons flanking the sulfone group (C2 and C6) will be shifted downfield.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfone group, typically in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
-
N-H stretching vibrations for the primary amino group in the range of 3400-3250 cm⁻¹.
-
C-H stretching and bending vibrations for the aliphatic portions of the molecule.
-
Potential Applications in Drug Development
The thiomorpholine 1,1-dioxide scaffold is a valuable component in the design of new therapeutic agents. Its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The presence of the N-amino group in 3-Methylthiomorpholin-4-amine 1,1-dioxide offers a key point for diversification, allowing for its use as a versatile intermediate in the synthesis of compound libraries for high-throughput screening.
The sulfone moiety acts as a bioisostere for other groups like ketones or ethers, and its ability to act as a hydrogen bond acceptor can be crucial for binding to biological targets. The methyl group at the 3-position introduces a chiral center, which can be exploited to explore stereospecific interactions with enzymes or receptors.
Caption: A generalized workflow for the utilization of 3-Methylthiomorpholin-4-amine 1,1-dioxide in a drug discovery program.
Safety and Handling
According to the European Chemicals Agency (ECHA), 3-Methylthiomorpholin-4-amine 1,1-dioxide does not meet the criteria for classification as hazardous. However, as with any chemical compound, it should be handled with appropriate care in a laboratory setting. Standard safety precautions should be followed:
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental contact, wash the affected area thoroughly with water.
Conclusion
3-Methylthiomorpholin-4-amine 1,1-dioxide (CAS: 26494-77-9) is a compound with significant potential as a building block in medicinal chemistry and drug discovery. Its unique combination of a thiomorpholine 1,1-dioxide core, a reactive N-amino group, and a chiral center at the 3-position makes it an attractive scaffold for the synthesis of diverse chemical libraries. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and a discussion of its potential applications. Further research into the biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.
References
-
Cantillo, D., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. Available at: [Link]
- CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and ... - Google Patents.
-
PubChem. (n.d.). 3-Methylthiomorpholin-4-amine 1,1-dioxide. National Center for Biotechnology Information. Available at: [Link]
-
Jadhav, S. B., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]
-
Thakkar, S. S., et al. (2017). A review on biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2023). Infrared Spectra of Some Common Functional Groups. Available at: [Link]
